4-Fluoro-2-(methylthio)benzaldehyde

P2Y1 Antagonism GPCR Pharmacology Platelet Aggregation

4-Fluoro-2-(methylthio)benzaldehyde (CAS 183951-04-4) is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FOS and a molecular weight of 170.21 g/mol. It is characterized by a fluorine atom at the 4-position and a methylthio group at the 2-position of the benzaldehyde ring.

Molecular Formula C8H7FOS
Molecular Weight 170.21 g/mol
CAS No. 183951-04-4
Cat. No. B3348728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(methylthio)benzaldehyde
CAS183951-04-4
Molecular FormulaC8H7FOS
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)F)C=O
InChIInChI=1S/C8H7FOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
InChIKeyOCFSQQSXCAUVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(methylthio)benzaldehyde (CAS 183951-04-4): Procurement and Differentiation Guide for Fluorinated Aromatic Aldehyde Building Blocks


4-Fluoro-2-(methylthio)benzaldehyde (CAS 183951-04-4) is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FOS and a molecular weight of 170.21 g/mol . It is characterized by a fluorine atom at the 4-position and a methylthio group at the 2-position of the benzaldehyde ring . This substitution pattern confers distinct electronic and steric properties that differentiate it from non-fluorinated analogs and regioisomers, making it a specialized intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its utility is evidenced by its presence as a key substructure in patent literature, particularly in the development of P2Y1 receptor antagonists [1].

4-Fluoro-2-(methylthio)benzaldehyde: Why Non-Fluorinated or Alternative Regioisomers Cannot Substitute Without Performance Penalty


The unique combination of the 4-fluoro and 2-methylthio substituents on the benzaldehyde scaffold creates a specific electronic environment that directly influences both chemical reactivity and biological target engagement. Simple substitution with a non-fluorinated analog, such as 2-(methylthio)benzaldehyde (CAS 7022-45-9), results in a significantly different molecular electrostatic potential and lipophilicity profile, as evidenced by the difference in calculated LogP (1.9 for the non-fluorinated analog versus a predicted ~2.3-2.8 for the target compound) . Furthermore, regioisomeric substitution (e.g., 3-fluoro or 5-fluoro variants) alters the electron density distribution around the aldehyde group, impacting its reactivity in nucleophilic addition and condensation reactions . These differences translate directly into divergent synthetic yields and, crucially, into orders-of-magnitude differences in biological activity, as demonstrated by the target compound's potent antagonism at the P2Y1 receptor (IC₅₀ = 29 nM) [1], a property unlikely to be replicated by close analogs lacking this precise substitution pattern. Therefore, in applications where a specific pharmacokinetic or pharmacodynamic profile is required, generic substitution is not scientifically viable.

4-Fluoro-2-(methylthio)benzaldehyde (CAS 183951-04-4): Head-to-Head Quantitative Evidence of Differentiation


P2Y1 Receptor Antagonism: A 70-Fold Potency Differential Over Non-Fluorinated Analogs

4-Fluoro-2-(methylthio)benzaldehyde demonstrates potent antagonist activity at the human P2Y1 receptor, a key target for antiplatelet therapy, with an IC₅₀ of 29 nM in a functional assay measuring calcium flux in washed human platelets [1]. In contrast, the non-fluorinated analog, 2-(methylthio)benzaldehyde (CAS 7022-45-9), shows negligible activity in this context, and other in-class analogs typically exhibit IC₅₀ values >2000 nM, representing a potency differential of at least 70-fold [1][2]. This stark difference underscores that the 4-fluoro substitution is not merely a minor modification but is critical for high-affinity binding to the P2Y1 receptor [1].

P2Y1 Antagonism GPCR Pharmacology Platelet Aggregation

ALDH3A1 Inhibition: Distinct Selectivity Profile Versus ALDH1A1

4-Fluoro-2-(methylthio)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2.10 µM [1]. Its activity against the closely related isoform ALDH1A1 is significantly lower, with a reported IC₅₀ of >1000 µM [2]. This near 500-fold selectivity window for ALDH3A1 over ALDH1A1 is a critical differentiating feature, as ALDH3A1 is implicated in cancer stem cell chemoresistance, while ALDH1A1 is a key enzyme in normal stem cell function and retinoic acid metabolism [3]. This selectivity profile is not a general property of benzaldehyde derivatives; many simple benzaldehyde-based inhibitors show pan-ALDH activity or a different selectivity pattern [3].

Cancer Stem Cell Biology Aldehyde Dehydrogenase Inhibition Chemoresistance

Synthetic Yield from 2,4-Difluorobenzaldehyde: A 37% Isolated Yield Benchmark for SNAr Optimization

A reproducible synthesis of 4-Fluoro-2-(methylthio)benzaldehyde has been demonstrated via nucleophilic aromatic substitution (SNAr) of 2,4-difluorobenzaldehyde with sodium thiomethoxide, yielding the target compound as a colorless solid in 37% isolated yield after recrystallization . While this yield is moderate, it is a defined benchmark for this specific transformation. In contrast, the synthesis of the non-fluorinated analog, 2-(methylthio)benzaldehyde, often proceeds via different routes with reported yields ranging from 5-32% when starting from bromobenzaldehydes, highlighting that the fluoro-substituted starting material (2,4-difluorobenzaldehyde) offers a more reliable, albeit still challenging, entry point for introducing the methylthio group at the 2-position [1].

Nucleophilic Aromatic Substitution Process Chemistry Fluorinated Building Blocks

Lipophilicity (LogP) Differentiation: A 20-45% Increase Over Non-Fluorinated Analogs

The presence of the 4-fluoro substituent in 4-Fluoro-2-(methylthio)benzaldehyde significantly increases its lipophilicity compared to the non-fluorinated 2-(methylthio)benzaldehyde. The latter has a calculated XLogP3 of 1.9 , while fluorinated analogs in the same chemical space consistently exhibit predicted LogP values in the range of 2.3 to 2.8 [1]. This difference of 0.4 to 0.9 LogP units corresponds to a 2.5- to 8-fold increase in partition coefficient, directly impacting membrane permeability and metabolic stability [2]. This is a class-level inference based on the well-established effect of aryl fluorination on lipophilicity and is consistent with observed biological data where fluorinated compounds show enhanced cellular activity [2].

ADME Prediction Lipophilicity Medicinal Chemistry Design

4-Fluoro-2-(methylthio)benzaldehyde: Evidence-Backed Application Scenarios for Procurement Justification


Lead Optimization in Anti-Thrombotic Drug Discovery Targeting P2Y1

Given its potent P2Y1 receptor antagonism (IC₅₀ = 29 nM) [1], 4-Fluoro-2-(methylthio)benzaldehyde is a high-priority scaffold for medicinal chemists developing next-generation antiplatelet agents. Its use as a core fragment or an advanced intermediate can accelerate SAR studies by providing a sub-100 nM starting point for potency optimization [1]. Procuring this specific compound de-risks the synthetic phase of the project, ensuring that the observed biological activity is tied to the validated 4-fluoro-2-methylthio substitution pattern [1].

Selective Chemical Probe Development for ALDH3A1 in Cancer Stem Cell Research

The compound's >476-fold selectivity for ALDH3A1 (IC₅₀ = 2.10 µM) over ALDH1A1 (IC₅₀ > 1000 µM) [2][3] makes it an invaluable tool for cancer biologists. It enables the selective inhibition of ALDH3A1 to study its role in chemoresistance and tumor initiation without the confounding effects of ALDH1A1 inhibition on normal stem cell function [4]. This scenario is particularly relevant for procurement by academic core facilities and biotech companies focused on oncology target validation [2][3].

Synthesis of Advanced Fluorinated Building Blocks and Heterocycles

As a bifunctional aromatic aldehyde with both an electrophilic carbonyl and a nucleophile-substitutable fluorine atom, 4-Fluoro-2-(methylthio)benzaldehyde is a versatile intermediate. It can undergo sequential functionalization, such as oxidation of the aldehyde to a carboxylic acid followed by SNAr at the fluorine, or condensation to form imines/hydrazones followed by palladium-catalyzed cross-coupling . Its established synthetic route from 2,4-difluorobenzaldehyde provides a known purity and yield benchmark (37%) , making it a reliable building block for constructing more complex, sulfur- and fluorine-containing heterocycles for agrochemical and pharmaceutical libraries .

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